Formic acid--chloromethanol (1/1)
Overview
Description
Formic acid–chloromethanol (1/1) is a chemical compound that combines formic acid and chloromethanol in a 1:1 molar ratioThis compound is used in various scientific research applications due to its unique properties as a reagent, solvent, and precursor in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formic acid–chloromethanol (1/1) can be synthesized through the reaction of formic acid with chloromethanol under controlled conditions. The reaction typically involves mixing equimolar amounts of formic acid and chloromethanol in a suitable solvent, such as dichloromethane, at low temperatures to prevent side reactions. The reaction mixture is then stirred for several hours to ensure complete reaction, followed by purification through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
Industrial production of formic acid–chloromethanol (1/1) involves similar synthetic routes but on a larger scale. The process may include additional steps such as continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Formic acid–chloromethanol (1/1) undergoes various chemical reactions, including:
Oxidation: The formic acid component can be oxidized to carbon dioxide and water.
Reduction: The chloromethanol component can be reduced to methanol.
Substitution: The chlorine atom in chloromethanol can be substituted with other nucleophiles, such as hydroxide ions, to form methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide are employed under basic conditions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Methanol.
Substitution: Methanol and corresponding substituted products.
Scientific Research Applications
Formic acid–chloromethanol (1/1) has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions.
Medicine: Utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Applied in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of formic acid–chloromethanol (1/1) involves its interaction with molecular targets through its functional groups. The formic acid component can act as a proton donor, participating in acid-base reactions, while the chloromethanol component can undergo nucleophilic substitution reactions. These interactions facilitate various chemical transformations, making the compound valuable in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Formic acid–methanol: A similar compound where methanol replaces chloromethanol.
Acetic acid–chloromethanol: Where acetic acid replaces formic acid.
Formic acid–ethanol: Where ethanol replaces chloromethanol.
Uniqueness
Formic acid–chloromethanol (1/1) is unique due to the presence of both a carboxylic acid and a chloromethyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis, distinguishing it from other similar compounds .
Properties
IUPAC Name |
chloromethanol;formic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO.CH2O2/c2*2-1-3/h3H,1H2;1H,(H,2,3) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTBPPDKNJLZKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)Cl.C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60785048 | |
Record name | Formic acid--chloromethanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60785048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30566-31-5 | |
Record name | Formic acid--chloromethanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60785048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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